

# Potential off-target effects of Tcmcb07 in preclinical studies

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## Compound of Interest

Compound Name: Tcmcb07

Cat. No.: B12371292

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## Technical Support Center: Tcmcb07 Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **Tcmcb07** observed in preclinical studies. This information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Tcmcb07**?

A1: **Tcmcb07** is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), with activity also reported at the melanocortin-3 receptor (MC3R).[1][2] It is a cyclic nonapeptide designed to be orally active and capable of crossing the blood-brain barrier.[3][4] Its primary therapeutic goal is to counteract cachexia (wasting syndrome) by blocking the central melanocortin signaling pathway, which is often overactivated in chronic diseases, leading to appetite loss and muscle wasting.[1][5][6]

Q2: What are the known on-target effects of **Tcmcb07** observed in preclinical models?

A2: In various preclinical rodent models of cachexia (induced by lipopolysaccharide, cancer, or chronic kidney disease), **Tcmcb07** has been shown to:

- Increase food intake and stimulate appetite.[5]

- Attenuate body weight loss.[5]
- Preserve both lean and fat body mass.[5][7]
- Reduce hypothalamic inflammation associated with cachexia.[1][5]

Q3: Have any cardiovascular off-target effects been observed in preclinical studies?

A3: Preclinical studies in dogs specifically investigated the potential for cardiovascular side effects. In a 28-day study with healthy dogs, once-daily subcutaneous administration of **Tcmcb07** at 0.75 mg/kg and 2.25 mg/kg did not result in any clinically relevant changes in blood pressure or heart rate.[8] Furthermore, 24-hour Holter monitoring revealed no significant alterations, and in fact, a decrease in sustained sinus tachycardic episodes was noted.[8] This suggests a favorable cardiovascular safety profile in this model, a key design feature to avoid side effects seen with other MC4R antagonists.[8]

Q4: Were any hematological or clinical chemistry changes noted in preclinical safety studies?

A4: In the 28-day dog safety study, the most notable changes were a slight increase in the overall eosinophil count over time, although the values remained within the normal reference interval.[8] Plasma phosphorus levels also showed some fluctuation but stayed within the normal range.[8] These changes were not associated with any clinically observable adverse effects.[8]

Q5: Has **Tcmcb07** been observed to interact with drug transporters?

A5: Yes, in vitro studies have shown that **Tcmcb07** can inhibit the function of several drug transporters, typically at micromolar concentrations. It does not appear to affect P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[3] For specific IC50 values, please refer to the data table below.

Q6: What are the potential implications of **Tcmcb07**'s interaction with drug transporters?

A6: The inhibition of transporters like OATPs, OCTs, and MATEs could potentially lead to drug-drug interactions if **Tcmcb07** is co-administered with other medications that are substrates for these transporters. This could alter the pharmacokinetics and potentially the safety profile of

the co-administered drugs. Researchers should consider these potential interactions when designing further preclinical and clinical studies.

Q7: What is the most common adverse event reported in early human clinical trials?

A7: In a preliminary analysis of a Phase 1 study in healthy volunteers, the most frequently reported study-related adverse event was mild to moderate injection site reactions.[4][9] No serious drug-related adverse events, abnormal vital signs, or abnormal electrocardiograms were reported.[4][9]

## Troubleshooting Guides

Issue: Unexpected changes in the pharmacokinetics of a co-administered drug in an animal study.

- Possible Cause: Potential inhibition of drug transporters by **Tcmcb07**. **Tcmcb07** has been shown to inhibit OATP1A2, OATP1B1, OATP1B3, OATP2B1, OCT2, MATE1, and MATE2-K in vitro.[3]
- Troubleshooting Steps:
  - Verify if the co-administered drug is a known substrate of the transporters inhibited by **Tcmcb07**.
  - Consider conducting a formal drug-drug interaction study to characterize the pharmacokinetic changes.
  - If possible, select co-administered drugs that are not substrates for these transporters.

Issue: Observation of coat color changes in animal models.

- Possible Cause: This is a known effect observed in preclinical studies with dogs.[8][10] Melanocortin receptors, particularly MC1R, are involved in regulating pigmentation. While **Tcmcb07** is an antagonist at MC3R and MC4R, it may have agonist activity at other melanocortin receptors like MC1R, which could lead to coat darkening.[8]
- Troubleshooting Steps:

- Document the changes systematically (e.g., photographic records, scoring of pigmentation intensity).
- Note that this effect was reported to be reversible upon discontinuation of the drug in the dog study.[\[8\]](#)
- This is likely an on-target effect related to the broader melanocortin system and may not be indicative of systemic toxicity.

## Data Presentation

Table 1: In Vitro Inhibition of Drug Transporters by **Tcmcb07**

Transporter	IC50 (μM)
OATP1A2	24.0
OATP1B1	6.8
OATP1B3	307
OATP2B1	524
OCT2	1,169
MATE1	8.7
MATE2-K	20.7
Data sourced from MedchemExpress. <a href="#">[3]</a>	

Table 2: Summary of Findings from a 28-Day Preclinical Safety Study in Healthy Dogs

Parameter	Observation	Clinical Relevance
Body Weight	Progressive weight gain observed at both 0.75 mg/kg and 2.25 mg/kg doses.[8]	Expected on-target effect.
Cardiovascular	No significant changes in blood pressure or heart rate.[8]	Favorable safety finding.
Hematology	Increased overall eosinophil count over time, but remained within the reference range.[8]	Low clinical relevance noted in the study.
Clinical Chemistry	Plasma phosphorus levels changed over time but remained within the reference range.[8]	Low clinical relevance noted in the study.
Physical Examination	Darkening of the coat, which was reversible upon discontinuation.[8]	Potential on-target effect via other melanocortin receptors.
Data from a study on the pharmacokinetics and safety of Tcmcb07 in dogs.[8]		

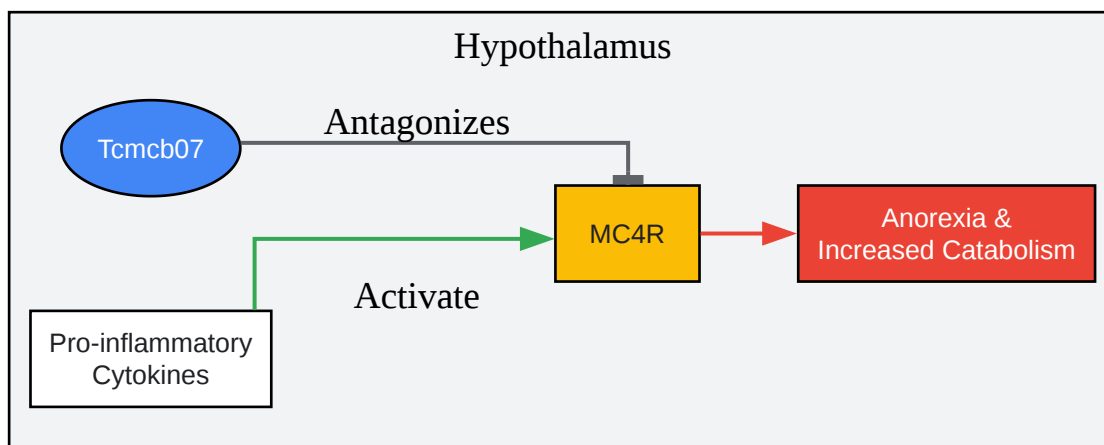
## Experimental Protocols

### Protocol 1: In Vitro Drug Transporter Inhibition Assay

- Objective: To determine the inhibitory potential of **Tcmcb07** on various drug transporters.
- Methodology:
  - Cell Lines: Utilize cell lines stably transfected to overexpress specific human transporters (e.g., HEK293-OATP1B1, HEK293-MATE1). Use a parental cell line lacking the transporter as a negative control.
  - Substrates: Use a probe substrate for each transporter (e.g., [3H]-estrone-3-sulfate for OATPs, [14C]-metformin for MATEs).

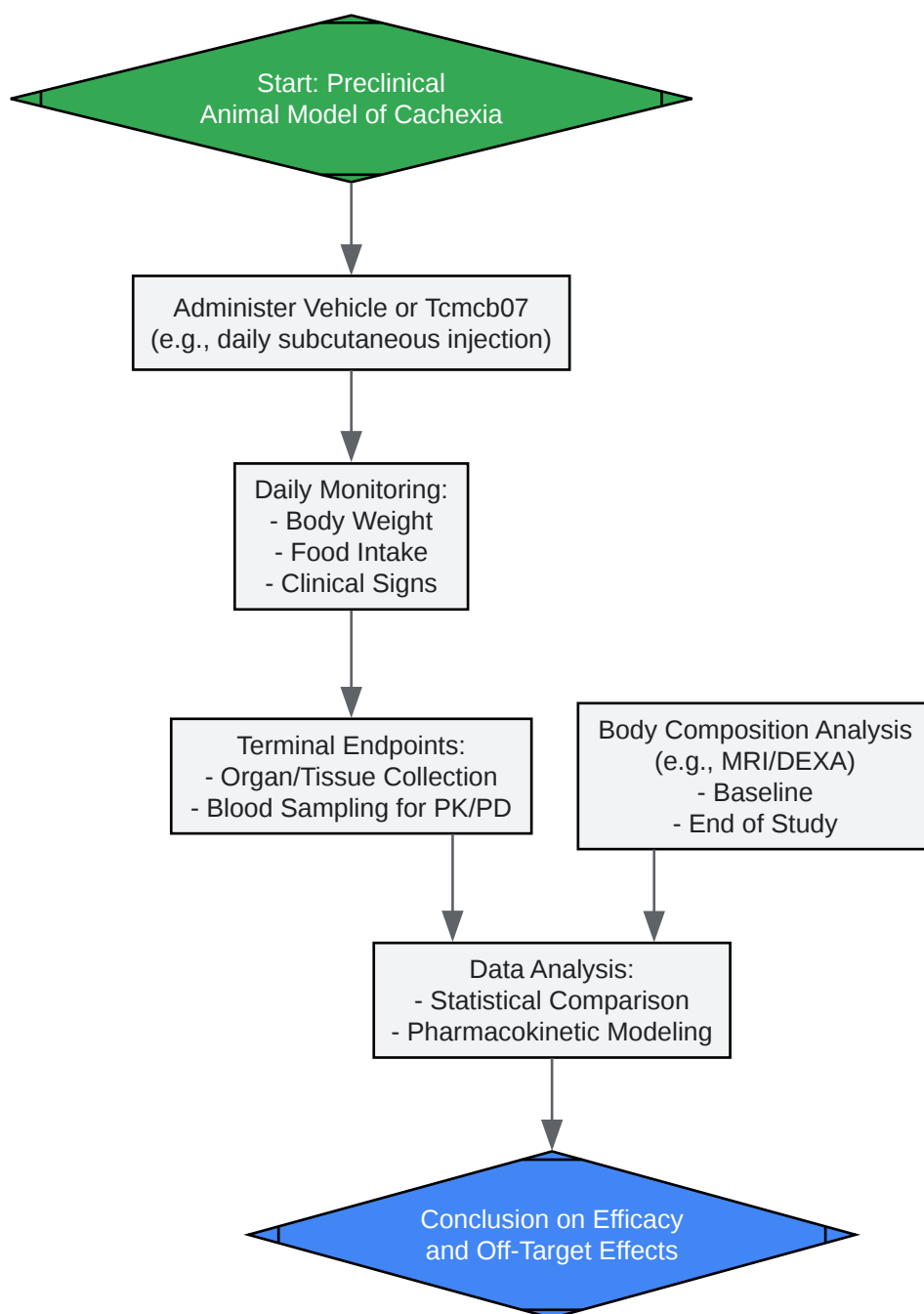
- Procedure:
  - Plate the cells in appropriate multi-well plates.
  - Pre-incubate the cells with varying concentrations of **Tcmcb07** or a known inhibitor (positive control) for a specified time (e.g., 10-30 minutes).
  - Add the radiolabeled probe substrate and incubate for a short period (e.g., 2-5 minutes) to measure the initial uptake rate.
  - Stop the uptake by washing the cells with ice-cold buffer.
  - Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition of substrate uptake at each **Tcmcb07** concentration relative to the vehicle control. Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

## Visualizations



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Caption: **Tcmcb07** antagonizes the MC4R in the hypothalamus to block downstream signaling that leads to anorexia and catabolism.



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